2-Methylbenzo[b]thiophene 1,1-dioxide
Overview
Description
2-Methylbenzo[b]thiophene 1,1-dioxide is a heterocyclic compound that belongs to the class of thiophene dioxides It is characterized by a benzene ring fused to a thiophene ring, with a methyl group at the 2-position and two oxygen atoms doubly bonded to the sulfur atom in the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylbenzo[b]thiophene 1,1-dioxide can be achieved through several methods. One common approach involves the oxidation of 2-methylbenzo[b]thiophene using oxidizing agents such as peroxides . Another method includes the Diels-Alder reaction, where thiophene derivatives undergo cycloaddition reactions to form the desired product . Additionally, transition metal-catalyzed direct C-H activation and functionalization reactions have been employed to synthesize thiophene 1,1-dioxides .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced catalytic systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methylbenzo[b]thiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl group or the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thiophene and partially reduced intermediates.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-Methylbenzo[b]thiophene 1,1-dioxide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methylbenzo[b]thiophene 1,1-dioxide involves its interaction with various molecular targets and pathways. The compound can act as an electron-withdrawing group, influencing the electronic properties of the molecules it interacts with . This can lead to changes in reactivity and stability, making it a valuable component in the design of functional materials and bioactive compounds .
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene 1,1-dioxide: Lacks the methyl group at the 2-position.
2,3-Dihydrobenzo[b]thiophene 1,1-dioxide: Contains a saturated thiophene ring.
Thiophene 1,1-dioxide: Does not have the fused benzene ring.
Uniqueness
2-Methylbenzo[b]thiophene 1,1-dioxide is unique due to the presence of the methyl group at the 2-position, which can influence its chemical reactivity and physical properties.
Properties
IUPAC Name |
2-methyl-1-benzothiophene 1,1-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2S/c1-7-6-8-4-2-3-5-9(8)12(7,10)11/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNMIIDEQOJZTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2S1(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90211289 | |
Record name | 2-Methylthianaphthene-1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90211289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6224-55-1 | |
Record name | 2-Methylthianaphthene-1,1-dioxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006224551 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methylthianaphthene-1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90211289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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